REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([CH3:14])([CH3:13])[C:9](OC)=[O:10])=[C:4]([N+:15]([O-])=O)[CH:3]=1>C(O)(=O)C.[Fe]>[F:1][C:2]1[CH:3]=[C:4]2[C:5]([C:8]([CH3:14])([CH3:13])[C:9](=[O:10])[NH:15]2)=[CH:6][CH:7]=1
|
Name
|
|
Quantity
|
2.53 g
|
Type
|
reactant
|
Smiles
|
FC1=CC(=C(C=C1)C(C(=O)OC)(C)C)[N+](=O)[O-]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
2.34 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 100° C. for 5.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
The reaction mixture was rinsed with methanol and it
|
Type
|
FILTRATION
|
Details
|
was filtered through a pad of Celite
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
ADDITION
|
Details
|
It was added water
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with ethyl acetate (20 mL×3)
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed on a column of silica gel eluting with ethyl acetate/hexane (1:6 to 1:4)
|
Reaction Time |
5.5 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C2C(C(NC2=C1)=O)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.67 g | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 93.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |